molecular formula C25H22P2S B14640061 [(Diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 54006-28-9

[(Diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane

Katalognummer: B14640061
CAS-Nummer: 54006-28-9
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: HDCCDFJQHFNZEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C25H22P2S and a molecular weight of 416.463 g/mol . It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups, making it an interesting subject of study in various fields of chemistry.

Vorbereitungsmethoden

The synthesis of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the phosphanyl or sulfanylidene groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has several scientific research applications:

Wirkmechanismus

The mechanism of action of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphanyl and sulfanylidene groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. These interactions can modulate various biochemical pathways, making the compound a valuable tool in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

54006-28-9

Molekularformel

C25H22P2S

Molekulargewicht

416.5 g/mol

IUPAC-Name

diphenylphosphanylmethyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C25H22P2S/c28-27(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2

InChI-Schlüssel

HDCCDFJQHFNZEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.